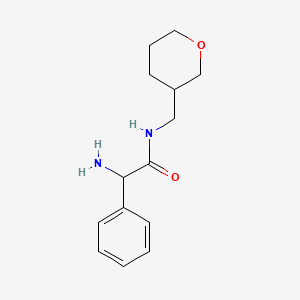
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide, also known as CPHPC, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications in a variety of diseases. In
作用机制
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide binds to SAP, which is a member of the pentraxin family of proteins. SAP is involved in the clearance of apoptotic cells and the regulation of the complement system. By binding to SAP, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide can prevent the formation of amyloid plaques and reduce the deposition of amyloid fibrils in organs. Additionally, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide can improve insulin sensitivity and glucose tolerance by modulating the activity of adiponectin, a hormone that regulates glucose and lipid metabolism.
Biochemical and physiological effects:
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on SAP and adiponectin, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide can modulate the activity of other proteins involved in inflammation and immune function. N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity and good pharmacokinetic properties. However, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has some limitations for lab experiments. It can be difficult to obtain pure SAP for binding studies, and the mechanism of action of N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide is not fully understood.
未来方向
There are several future directions for research on N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide. One area of interest is the development of N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide analogs with improved pharmacokinetic properties and potency. Another area of interest is the use of N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide in combination with other therapies for the treatment of diseases such as Alzheimer's disease and systemic amyloidosis. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide and its effects on other proteins involved in inflammation and immune function.
合成方法
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide can be synthesized via a multistep process involving the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with 3-hydroxypyridine-2-carboxylic acid to form N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide.
科学研究应用
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, systemic amyloidosis, and type 2 diabetes. In Alzheimer's disease, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has been shown to bind to serum amyloid P component (SAP), a protein that accumulates in the brains of Alzheimer's patients. By binding to SAP, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide can prevent the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. In systemic amyloidosis, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has been shown to remove SAP from the circulation, which can reduce the deposition of amyloid fibrils in organs such as the liver and kidneys. In type 2 diabetes, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has been shown to improve insulin sensitivity and glucose tolerance.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c14-12(18)8-3-5-9(6-4-8)16-13(19)11-10(17)2-1-7-15-11/h1-7,17H,(H2,14,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEQYHHBHYAFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Methoxy-2-propan-2-yloxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7559247.png)
![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)
![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)
![2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)
![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)
![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)
![2-amino-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B7559281.png)
![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)

![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)
